![molecular formula C22H29NO4 B4890619 ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4890619.png)
ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "EMBF" and is synthesized using specific methods.
作用机制
The exact mechanism of action of EMBF is not yet fully understood. However, it has been suggested that EMBF may exert its therapeutic effects by modulating various signaling pathways involved in inflammation and oxidative stress. Moreover, EMBF has been shown to have an affinity for the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
EMBF has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models. Moreover, EMBF has been found to improve cognitive function and reduce neuronal damage in various neurological disorders.
实验室实验的优点和局限性
EMBF has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. Moreover, EMBF has been found to have good bioavailability and can easily cross the blood-brain barrier. However, there are some limitations to using EMBF in lab experiments. The exact mechanism of action of EMBF is not fully understood, and more research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on EMBF. Firstly, more research is needed to determine the exact mechanism of action of EMBF and its potential therapeutic applications in various neurological disorders. Moreover, more research is needed to determine the safety and efficacy of EMBF in humans. Additionally, the development of new and more efficient synthesis methods for EMBF may help to facilitate its use in future research studies.
Conclusion:
In conclusion, EMBF is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It can be synthesized using specific methods and has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects in animal models. However, more research is needed to determine its safety and efficacy in humans, and to determine its exact mechanism of action.
合成方法
EMBF can be synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-methoxybenzyl chloride with 5-methyl-2-furfural in the presence of potassium carbonate. This reaction results in the formation of 3-methoxybenzyl-5-methylfuran-2-carboxaldehyde. The next step involves the reaction of this compound with piperidine in the presence of acetic acid, which results in the formation of ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate.
科学研究应用
EMBF has been found to have potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Moreover, EMBF has been found to have potential neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.
属性
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-4-26-21(24)22(15-18-6-5-7-19(14-18)25-3)10-12-23(13-11-22)16-20-9-8-17(2)27-20/h5-9,14H,4,10-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUISIXHUSVEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(O2)C)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
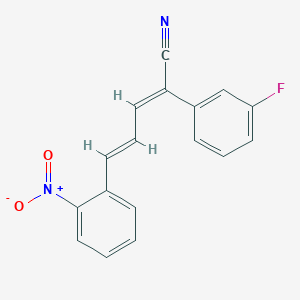
![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)
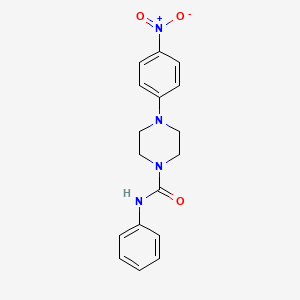
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
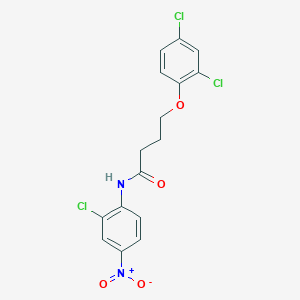
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4890596.png)

![5-(2,4-dichlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4890603.png)
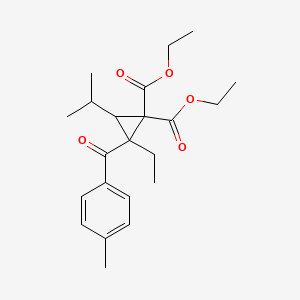
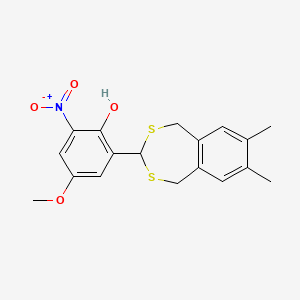
![2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride](/img/structure/B4890636.png)